(6Z)-3-(3,4-dimethoxyphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
The compound (6Z)-3-(3,4-dimethoxyphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with a dimethoxyphenyl group and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(3,4-dimethoxyphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Rings: The thiazole and triazole rings are then coupled through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in sensors or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6Z)-3-(3,4-dimethoxyphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis, known for its keto-enol tautomerism.
Acetylacetone: Another compound with keto-enol tautomerism, used as a precursor in various chemical reactions.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
The uniqueness of (6Z)-3-(3,4-dimethoxyphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one lies in its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C18H15N3O3S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(6Z)-3-(3,4-dimethoxyphenyl)-6-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C18H15N3O3S2/c1-10-6-7-25-14(10)9-15-17(22)21-16(19-20-18(21)26-15)11-4-5-12(23-2)13(8-11)24-3/h4-9H,1-3H3/b15-9- |
InChI Key |
YMWNBYSQMJQRLR-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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